Ethyl 3-hydroxy-4-methoxybenzoate
Overview
Description
Ethyl 3-hydroxy-4-methoxybenzoate, also known as ethyl vanillate, is a compound with the molecular formula C10H12O4 . It has a molecular weight of 196.20 g/mol . It is also known by other synonyms such as Benzoic acid, 3-hydroxy-4-methoxy-, ethyl ester .
Synthesis Analysis
A novel synthesis of gefitinib starting from mthis compound has been reported . The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The InChI string representation of the molecule isInChI=1S/C10H12O4/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6,11H,3H2,1-2H3
. Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³, a boiling point of 339.1±22.0 °C at 760 mmHg, and a flash point of 133.8±15.8 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . Its topological polar surface area is 55.8 Ų .Scientific Research Applications
Benzoic Acid Derivatives in Plant Study
Ethyl 3-hydroxy-4-methoxybenzoate is a type of benzoic acid derivative. In a study on the plant Stocksia brahuica, similar derivatives like ethyl 3,5-dihydroxy-4-methoxybenzoate have been isolated and identified using mass and NMR spectroscopy, highlighting their presence in natural sources and potential for various biological studies (Ali, Ahmad, Zahid, & Tareen, 1998).
Biochemical Interactions in Microbial Systems
Research has explored the biochemical interactions involving benzoic acid derivatives in microbial systems. For example, a study on Pseudomonas putida, which grows on 4-methoxybenzoate, reveals insights into enzyme systems that act on various substrates including 3-methoxybenzoate and 4-hydroxy-3-methoxybenzoate. This research is vital for understanding metabolic pathways in microorganisms (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).
Flavor Encapsulation and Controlled Release
A unique application of 4-hydroxy-3-methoxybenzoic acid, a related compound, involves its encapsulation into layered inorganic nanoparticles for controlled flavor release in foods. This technology demonstrates the potential of this compound in food science and technology for flavor management (Hong, Oh, & Choy, 2008).
Synthesis of Pharmaceutical Intermediates
In pharmaceutical chemistry, derivatives like 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid are synthesized from materials such as 4-amino-2-hydroxybenzoic acid. This process, involving multiple chemical reactions, is crucial for producing intermediates used in drug development (Wang Yu, 2008).
Crystal Structure Analysis
Understanding the crystal structure of compounds like this compound aids in the development of new materials and drugs. Studies have been conducted on related compounds to determine their crystallography, providing valuable data for material science and medicinal chemistry (Manolov & Maichle‐Moessmer, 2007).
Future Directions
Mechanism of Action
Target of Action
Ethyl 3-hydroxy-4-methoxybenzoate, also known as Ethyl Vanillate , is a chemical compound that has been identified as a fungicidal agent . Its primary target is the enzyme 17β-Hydroxysteroid Dehydrogenase 2 (17β-HSD2) . This enzyme plays a crucial role in the metabolism of steroids, including the conversion of active steroids to their inactive forms .
Mode of Action
Ethyl Vanillate interacts with its target, 17β-HSD2, by inhibiting its activity . The inhibition of 17β-HSD2 disrupts the normal metabolic processes of steroids, leading to changes in the levels of active and inactive steroids in the body .
Biochemical Pathways
The inhibition of 17β-HSD2 by Ethyl Vanillate affects the steroid hormone biosynthesis pathway . This pathway is responsible for the production of various steroid hormones, which play vital roles in a wide range of physiological processes, including immune response, metabolism, and regulation of inflammation .
Result of Action
The inhibition of 17β-HSD2 by Ethyl Vanillate can lead to an imbalance in the levels of active and inactive steroids in the body . This can potentially affect various physiological processes regulated by these hormones, leading to a range of cellular and molecular effects .
Biochemical Analysis
Biochemical Properties
The role of Ethyl 3-hydroxy-4-methoxybenzoate in biochemical reactions is not fully understood yet. It is known that it interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
ethyl 3-hydroxy-4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBPAZQCHKARFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573161 | |
Record name | Ethyl 3-hydroxy-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148527-38-2 | |
Record name | Ethyl 3-hydroxy-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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